molecular formula C19H21N5O3 B2600442 6-(2-Ethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878728-40-6

6-(2-Ethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2600442
CAS RN: 878728-40-6
M. Wt: 367.409
InChI Key: DVOKUGUCJONWKL-UHFFFAOYSA-N
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Description

The compound “6-(2-Ethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole rings are key components of many biologically important molecules, including certain amino acids and nucleotides .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, imidazole derivatives can generally be synthesized through a variety of methods . One common method involves the reaction of primary amines with glyoxal and formaldehyde .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The imidazole ring, in particular, is a key structural feature .


Chemical Reactions Analysis

Imidazole derivatives are known to participate in a wide range of chemical reactions . They can act as both nucleophiles and electrophiles, and can undergo reactions such as alkylation, acylation, and various types of cycloadditions .


Physical And Chemical Properties Analysis

Imidazole derivatives are generally soluble in water and other polar solvents . They can exist in two tautomeric forms due to the presence of a nitrogen atom .

Scientific Research Applications

Spectral Characterization and Quantum-Mechanical Modeling

  • Research on esters with imidazoquinazoline ring, including compounds similar to the one , reveals their potential in quantum-mechanical modeling and crystallographic research. These compounds show promise in the field of molecular modeling, aiding in the understanding of molecular conformations and stability (Hęclik et al., 2017).

Precursors of Purine Analogs

  • A study on the synthesis of benzylimidazoles indicates the potential of these compounds as important precursors for purine analogs. This highlights their use in the development of new chemical entities with potential pharmacological applications (Alves et al., 1994).

Antiviral and Antihypertensive Activity

  • Research into the condensation of certain imidazole derivatives led to the synthesis of polymethylenehypoxanthines, which are precursors for compounds with antiviral and antihypertensive activities. This study underscores the pharmaceutical potential of such compounds (Nilov et al., 1995).

Novel Synthesis Routes

  • Various studies have explored novel synthetic routes to create complex imidazole derivatives. These methodologies contribute to the field of synthetic chemistry, offering new ways to synthesize complex molecules (Lis et al., 1990).

Electroluminescent Layer Applications

  • Research into low-molecular weight compounds with imidazole structures, like the compound , demonstrates their potential application in electroluminescent layers for organic light-emitting devices. This suggests their use in the development of new materials for electronic and optical applications (Dobrikov et al., 2011).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of many imidazole derivatives . Additionally, further studies could focus on optimizing its synthesis and exploring its reactivity with various chemical reagents.

properties

IUPAC Name

6-(2-ethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-5-22-17(25)15-16(21(4)19(22)26)20-18-23(15)11-12(3)24(18)13-9-7-8-10-14(13)27-6-2/h7-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOKUGUCJONWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OCC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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